molecular formula C21H26N2O B5152563 1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine

1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine

Cat. No. B5152563
M. Wt: 322.4 g/mol
InChI Key: MXYXFSGCIQLLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has shown potential as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. It may also modulate the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. It can also reduce the levels of stress hormones such as cortisol. It has been shown to have neuroprotective properties and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine in lab experiments is its potential as a therapeutic agent for various neurological and psychiatric disorders. It has also been shown to have neuroprotective properties and can improve cognitive function. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for the research on 1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine. One direction is to further investigate its mechanism of action and its effects on different neurotransmitters. Another direction is to study its potential as a therapeutic agent for specific neurological and psychiatric disorders. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine involves the reaction of 2-(allyloxy)benzyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidinone. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine has shown potential as a therapeutic agent for various neurological and psychiatric disorders. It has been studied for its anti-anxiety, anti-depressant, and anti-psychotic effects. It has also been shown to have neuroprotective properties and can improve cognitive function.

properties

IUPAC Name

1-(2-methylphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-16-24-21-11-7-5-9-19(21)17-22-12-14-23(15-13-22)20-10-6-4-8-18(20)2/h3-11H,1,12-17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXFSGCIQLLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

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